
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable molecule in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thiazole Ring Formation: The thiazole ring is formed by cyclization of a thioamide with a haloketone.
Coupling Reactions: The tetrazole and thiazole rings are coupled with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate.
Final Assembly: The sulfonylphenyl intermediate is then reacted with an acetamide derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from substitution reactions.
Scientific Research Applications
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as P38 MAP kinase, which plays a role in inflammatory responses.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one: Known for its antimicrobial activity.
Tetrasubstituted Pyrimidine Derivatives: These compounds have shown significant antiproliferative activity against cancer cell lines.
Uniqueness
Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- stands out due to its unique combination of the tetrazole and thiazole rings, which impart distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a versatile compound in scientific research.
Properties
CAS No. |
78311-71-4 |
|---|---|
Molecular Formula |
C21H20N8O3S2 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[4-[[4-[2-(2H-tetrazol-5-yl)ethyl-(1,3-thiazol-2-yl)sulfamoyl]phenyl]iminomethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N8O3S2/c1-15(30)24-18-4-2-16(3-5-18)14-23-17-6-8-19(9-7-17)34(31,32)29(21-22-11-13-33-21)12-10-20-25-27-28-26-20/h2-9,11,13-14H,10,12H2,1H3,(H,24,30)(H,25,26,27,28) |
InChI Key |
UCRZODQWCYSGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


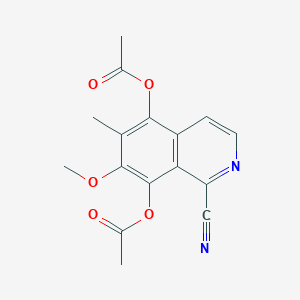
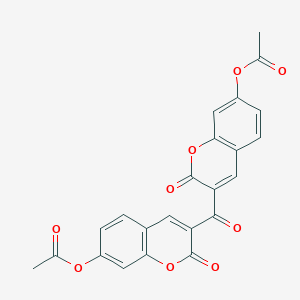
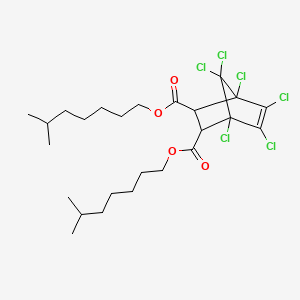
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
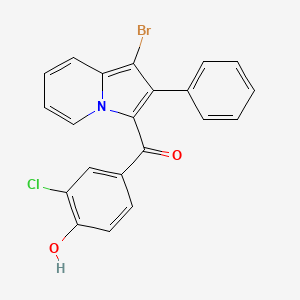
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

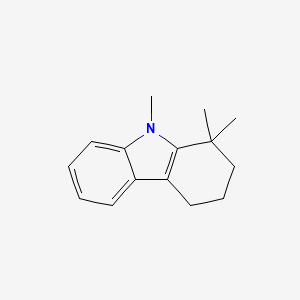
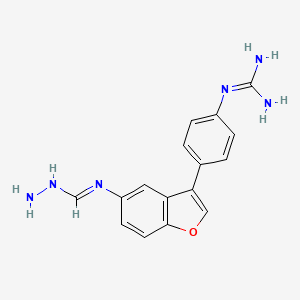
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
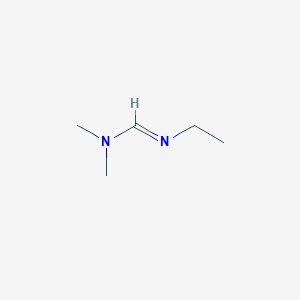

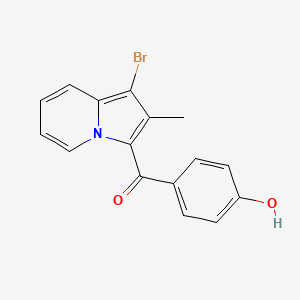
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
